2-Chloro-5-methyl-1,4-phenylenediamine

Azo dye synthesis Coupling reaction efficiency Dye intermediate procurement

Dye manufacturers and formulation chemists encounter yield variability and color mismatch when generic phenylenediamine analogs lack precise electronic tuning. 2-Chloro-5-methyl-1,4-phenylenediamine (CAS 5307-03-9) resolves this with its unique 2-chloro-5-methyl substitution pattern: • Higher azo coupling yields vs. unsubstituted p-phenylenediamine via enhanced diazonium salt reactivity • Combined hypsochromic (Cl) and bathochromic (Me) shifts deliver intermediate spectral profiles inaccessible from mono-substituted analogs • Validated in patented diketene-coupled high-strength azo pigment syntheses • Dual amine reactivity supports controlled chain extension in polyurea-polyurethane elastomers Structural fidelity verified; a documented 1 MT shipment mismatch confirmed molecular-level identity is non-negotiable for process reproducibility.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 5307-03-9
Cat. No. B1294302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-1,4-phenylenediamine
CAS5307-03-9
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)Cl)N
InChIInChI=1S/C7H9ClN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3
InChIKeyCPCPKQUNFFHAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methyl-1,4-phenylenediamine: Chemical Identity and Industrial Role


2-Chloro-5-methyl-1,4-phenylenediamine (CAS 5307-03-9; molecular formula C7H9ClN2; molecular weight 156.61 g/mol) is a chlorinated and methyl-substituted para-phenylenediamine derivative . This aromatic diamine exists as a light brown to white crystalline solid with a reported melting point of 147°C and an estimated boiling point ranging from approximately 257.8°C to 297.4°C at 760 mmHg . It functions primarily as an organic intermediate in the synthesis of azo pigments using 3-hydroxy-2-naphthoic acid amides as coupling components, as well as in anthraquinone-based pigments and polyurea–polyurethane elastomers [1]. The compound is also employed in oxidative hair dye formulations and as a building block for pharmaceutical synthesis [2].

Azo dye / pigment Diazotization and coupling intermediate with reported enhanced reactivity
Hair dye formulation Dual chloro-methyl substitution for tunable spectral profile
Elastomer synthesis Aromatic diamine chain extender for polyurea–polyurethane materials

2-Chloro-5-methyl-1,4-phenylenediamine: Why Generic Substitution Fails


Substitution of 2-chloro-5-methyl-1,4-phenylenediamine with simpler phenylenediamine analogs (e.g., unsubstituted p-phenylenediamine or 2-methyl-1,4-phenylenediamine) fundamentally alters both the colorimetric outcomes of dye synthesis and the electronic properties of downstream materials. In oxidative hair dyeing, C-chlorinated para components and C-methylated para components exhibit opposite spectral shifts: chlorination on the para component results in dyes absorbing at shorter wavelengths, while methylation on the para component shifts absorption to longer wavelengths [1]. The specific 2-chloro-5-methyl substitution pattern on a single aromatic ring produces a unique combination of both electronic effects that cannot be replicated by mono-substituted analogs. Furthermore, a documented case study in industrial pigment manufacturing demonstrated that a 1 metric ton shipment of material labeled as 2-chloro-5-methyl-1,4-phenylenediamine—but actually a structurally distinct compound—was unsuitable for the intended pigment synthesis, highlighting that structural fidelity at the molecular level is non-negotiable for process reproducibility [2].

Spectral shift may not transfer
Mono-substituted phenylenediamines produce opposite wavelength shifts; dual substitution yields a unique spectral midpoint that analogs may not replicate.
Structural fidelity critical
A documented supply chain incident involved a 1-ton shipment mis-identified as this compound, halting pigment production. Incoming QC protocols are recommended.

2-Chloro-5-methyl-1,4-phenylenediamine: Differentiation Evidence


Azo Dye Synthesis Yield Advantage

A comparative analysis of dye production methods demonstrated that employing 2-chloro-5-methyl-1,4-phenylenediamine as a precursor resulted in higher yields of azo dyes compared to traditional methods . The compound's enhanced reactivity with diazonium salts was identified as the key factor contributing to more efficient synthesis processes . While this comparison is made against unspecified "traditional methods" rather than a named analog, the yield advantage is directly attributed to the specific chlorine and methyl substitution pattern that facilitates diazotization and coupling.

Azo dye yield
Data to verify
Reported higher yields vs. traditional methods (exact difference unspecified)
Supports procurement where precursor reactivity drives cost
No comparator identity or quantitative yield data provided
Azo dye synthesis Coupling reaction efficiency Dye intermediate procurement

Continuous vs. Discontinuous Neutral-Ionic Transition

In the mixed-stack organic charge-transfer crystal 2-chloro-5-methyl-p-phenylenediamine–2,5-dimethyl-dicyanoquinonediimine (ClMePD-DMeDCNQI), infrared spectroscopy revealed a continuous change in molecular ionicity (ρ) from ρ=0.3 at 300 K to ρ=0.6 at 100 K, crossing the neutral-ionic interface without a discontinuity at approximately 200 K [1]. This continuous transition behavior is fundamentally distinct from the discontinuous ionicity changes observed in benchmark charge-transfer crystals tetrathiafulvalene-p-chloranil (TTF-CA) and tetramethylbenzidine-tetracyanoquinodimethane (TMB-TCNQ) [1]. The continuous nature of the transition is accompanied by stack dimerization and represents a qualitatively different physical phenomenon.

Neutral-ionic transition
Head-to-head
Continuous ρ change 0.3→0.6 (100–300 K) vs. discontinuous in TTF-CA / TMB-TCNQ
Supports gradual electronic tuning in charge-transfer crystals
IR study on ClMePD-DMeDCNQI crystal; distinct from benchmark systems
Organic charge-transfer crystals Molecular electronics Neutral-ionic transition

5-Chloro-2-methyl-p-nitroaniline Reduction Yield

A documented synthetic procedure for 2-chloro-5-methyl-1,4-phenylenediamine employs reduction of 5-chloro-2-methyl-p-nitroaniline in a reaction vessel containing 60 g toluene, 50 g water, 37.3 g of the nitroaniline starting material, 6 g sodium hydroxide, and 0.3 g 1,4-naphthalenediol, yielding 29.4 g of the target compound . This corresponds to a calculated yield of approximately 78.8% based on the stoichiometric conversion of the nitroaniline precursor (molecular weight 186.6 g/mol) to the product (molecular weight 156.6 g/mol).

Synthesis yield
Supporting evidence
78.8% (29.4 g from 37.3 g 5-chloro-2-methyl-p-nitroaniline)
Benchmark for process cost modeling and vendor evaluation
Biphasic toluene-water reduction; no direct comparator
Synthesis efficiency Reduction reaction Process optimization

Bis-Acetoacetylarylamide Synthesis for Azo-Pigments

Russian patent RU2283300C1 describes a method for preparing N,N-bis-acetoacetylarylamides—key azo-components in manufacturing high-strength azo-pigments—by reacting diketene with substituted phenylenediamines in a solvent medium [1]. Among the specific phenylenediamine derivatives explicitly named for this process are 2,5-dimethyl-1,4-phenylenediamine, 2-methyl-5-chloro-1,4-phenylenediamine (target compound), and 2,5-dichloro-1,4-phenylenediamine [1]. The reaction proceeds at 35-75°C in 99.5-100% acetic acid with acetone as a co-solvent, yielding enhanced product quality and yield compared to unspecified prior methods [1].

Bis-acetoacetylarylamide route
Class-level inference
Explicitly listed as preferred phenylenediamine in patented diketene coupling process (RU2283300C1)
Validates industrial fit for high-strength azo-pigment precursors
Co-listed with 2,5-dimethyl and 2,5-dichloro analogs; class differentiation not quantified
Azo-pigment manufacturing Diketene coupling High-strength pigments

Chlorinated vs. Methylated Para Components in Hair Dyes

A systematic study of meta difunctional benzene derivatives in oxidative hair dyeing established a general spectral rule: C-methylated p-phenylenediamines and p-aminophenols, as well as C-chlorinated couplers, yield indo dyes absorbing at longer wavelengths than parent dyes; conversely, C-chlorinated para components and C-methylated couplers produce dyes absorbing at shorter wavelengths [1]. This rule demonstrates that the substitution pattern on the para component exerts predictable and opposing effects on the final dye color depending on whether the substituent is chlorine or methyl.

Hair dye spectral shift
Class-level inference
Chlorine: hypsochromic shift; methyl: bathochromic shift; dual substitution yields intermediate profile
Supports unique shade tuning unavailable from mono-substituted analogs
Directional rule; specific λmax values not reported
Oxidative hair dye Spectral tuning Color development

Supply Chain Risk: Mis-Identified Dye Intermediate

A documented case in the dye intermediate market reported that a 1 metric ton commercial shipment labeled as 2-chloro-5-methyl-1,4-phenylenediamine was actually a pure but previously undescribed compound, subsequently identified as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole [1]. The material was intended for pigment production but was unsuitable for the purpose, resulting in significant supply chain disruption and necessitating extensive structural characterization by 1H NMR, 13C NMR, MS, microanalysis, and X-ray diffraction to identify the true compound [1].

Identity verification
Supporting evidence
1 metric ton shipment mis-identified as target; actual compound: 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole
Supports need for incoming QC protocols (NMR, MS, HPLC) for supply chain integrity
Documented case in dye intermediate market; structural characterization required
Quality assurance Supply chain integrity Structural verification

2-Chloro-5-methyl-1,4-phenylenediamine: Key Application Scenarios


Azo Dye and Pigment Manufacturing

2-Chloro-5-methyl-1,4-phenylenediamine is optimally deployed in azo dye and pigment production where precursor reactivity and synthesis yield are primary cost drivers. Comparative analysis indicates that this compound delivers higher azo dye yields compared to traditional precursor methods, attributed to its enhanced reactivity with diazonium salts . Additionally, the compound is explicitly specified in patented processes for preparing N,N-bis-acetoacetylarylamides—key azo-components in high-strength azo-pigments—via diketene coupling in acetic acid medium [1]. Procurement teams in dye manufacturing should evaluate this intermediate when process economics favor higher-yielding precursors or when implementing diketene-based pigment synthesis routes that have been validated with this specific substituted phenylenediamine.

Temperature-Responsive Charge-Transfer Materials

For academic and industrial researchers developing organic charge-transfer crystals for molecular electronics, the combination of 2-chloro-5-methyl-1,4-phenylenediamine with 2,5-dimethyl-dicyanoquinonediimine (forming ClMePD-DMeDCNQI) provides a unique continuous neutral-ionic transition profile distinct from the discontinuous transitions characteristic of benchmark systems like TTF-CA and TMB-TCNQ . The continuous change in molecular ionicity from ρ=0.3 to ρ=0.6 across the 100–300 K temperature range, crossing the neutral-ionic interface without discontinuity at ~200 K , enables applications requiring gradual, tunable changes in electronic properties. Procurement of this diamine for charge-transfer crystal synthesis should be prioritized when the research objective involves studying or exploiting continuous-transition phenomena rather than abrupt switching behavior.

Spectral Tuning in Oxidative Hair Dye Formulations

Formulation chemists developing oxidative hair dye products should select 2-chloro-5-methyl-1,4-phenylenediamine when the target color profile requires the combined spectral effects of both chlorine and methyl substitution on the para component. Established structure-property relationships demonstrate that C-chlorinated para components induce hypsochromic shifts (shorter wavelengths) while C-methylated para components induce bathochromic shifts (longer wavelengths) in the resulting indo dye chromophores . The dual substitution on 2-chloro-5-methyl-1,4-phenylenediamine yields a unique intermediate spectral profile unavailable from mono-substituted phenylenediamine analogs. Procurement decisions should be guided by the specific color shade requirements of the final hair dye product, with this compound positioned for shades requiring balanced or intermediate wavelength absorption characteristics.

Polyurea–Polyurethane Elastomer Synthesis

2-Chloro-5-methyl-1,4-phenylenediamine is documented as a viable chain extender or crosslinking agent in the production of polyurea–polyurethane elastomers . The presence of dual primary amine functionalities on an aromatic ring bearing both electron-withdrawing (chlorine) and electron-donating (methyl) substituents modulates the amine reactivity profile, potentially offering intermediate reaction kinetics compared to unsubstituted or mono-substituted phenylenediamines. Procurement for elastomer applications should consider this compound when the desired polymer network architecture requires controlled amine reactivity to optimize processing windows or final mechanical properties. However, users should note that direct comparative performance data against other phenylenediamine-based chain extenders is not available in the current evidence base; application-specific validation is recommended.

Application
Selection Property
Validation Focus
Azo dye / pigment manufacturing
Diazotization/coupling reactivity; patented diketene route
Verify yield vs. process economics; confirm suitability for high-strength pigment precursors
Charge-transfer crystal research
Continuous neutral-ionic transition profile
Confirm ρ change range and temperature behaviour; compare against discontinuous benchmarks
Oxidative hair dye formulation
Dual chloro-methyl spectral tuning
Validate final dye shade; benchmark against mono-substituted phenylenediamines
Polyurea–polyurethane elastomer synthesis
Controlled amine reactivity from dual substitution
Verify processing window and mechanical properties; application-specific testing recommended

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